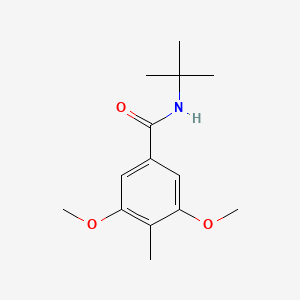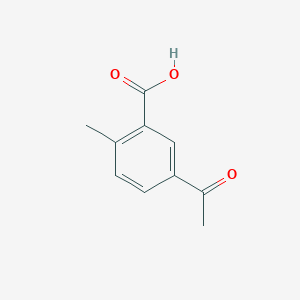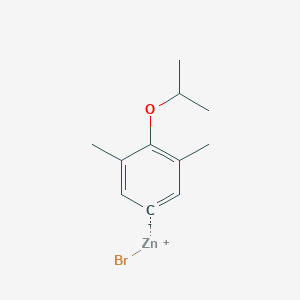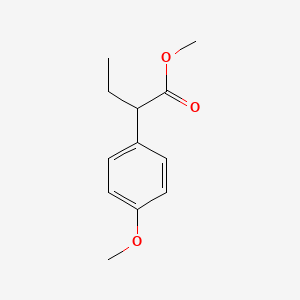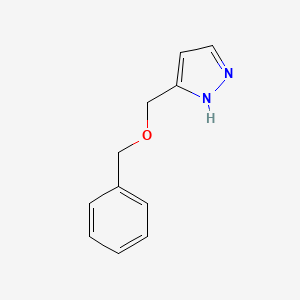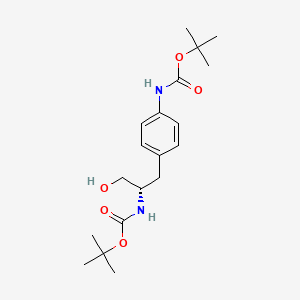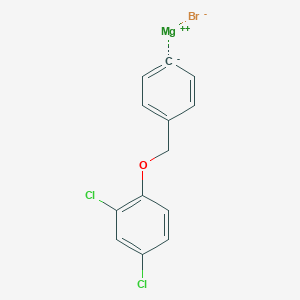![molecular formula C11H13BrMgO B14892964 2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
2-[(3-Butenyloxy)methyl]phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-butenyloxy)methyl]phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(3-butenyloxy)methyl]phenylmagnesium bromide is typically prepared by reacting 2-[(3-butenyloxy)methyl]bromobenzene with magnesium metal in an anhydrous environment. The reaction is carried out in the presence of a coordinating solvent such as THF, which helps to solvate the magnesium center and stabilize the Grignard reagent. The reaction conditions usually involve:
- Anhydrous THF as the solvent
- Magnesium turnings or powder
- Activation of magnesium using a small amount of iodine or ultrasound
- Refluxing the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The process involves:
- Continuous addition of 2-[(3-butenyloxy)methyl]bromobenzene to a reactor containing magnesium and THF
- Efficient stirring and temperature control to ensure complete reaction
- Use of automated systems to monitor and control the reaction parameters
- Purification of the final product to remove any unreacted starting materials and by-products
Chemical Reactions Analysis
Types of Reactions
2-[(3-butenyloxy)methyl]phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols
Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds
Coupling reactions: Participates in cross-coupling reactions to form biaryl compounds
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters, and carbon dioxide
Solvents: Anhydrous THF, diethyl ether
Catalysts: Transition metal catalysts (e.g., palladium, nickel) for coupling reactions
Conditions: Inert atmosphere, low to moderate temperatures
Major Products
Alcohols: Formed from the reaction with carbonyl compounds
Alkanes and alkenes: Formed from nucleophilic substitution reactions
Biaryl compounds: Formed from coupling reactions
Scientific Research Applications
2-[(3-butenyloxy)methyl]phenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: As a key reagent in the synthesis of complex organic molecules
Medicinal chemistry: For the preparation of pharmaceutical intermediates and active compounds
Material science: In the synthesis of polymers and advanced materials
Biochemistry: For the modification of biomolecules and the study of enzyme mechanisms
Mechanism of Action
The mechanism of action of 2-[(3-butenyloxy)methyl]phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, allowing it to react with various electrophiles. The key steps include:
- Formation of a tetrahedral intermediate with carbonyl compounds
- Protonation of the intermediate to form the final alcohol product
- Coordination with transition metals in coupling reactions to facilitate the formation of new carbon-carbon bonds
Comparison with Similar Compounds
2-[(3-butenyloxy)methyl]phenylmagnesium bromide can be compared with other Grignard reagents, such as:
Phenylmagnesium bromide: Similar reactivity but lacks the butenyloxy group, making it less versatile for certain applications
Methylmagnesium bromide: More reactive but less selective due to the smaller size of the methyl group
3,4-(Methylenedioxy)phenylmagnesium bromide: Used in similar applications but has different electronic properties due to the methylenedioxy group
The uniqueness of this compound lies in its ability to introduce the butenyloxy group into target molecules, providing additional functionality and reactivity.
Properties
Molecular Formula |
C11H13BrMgO |
|---|---|
Molecular Weight |
265.43 g/mol |
IUPAC Name |
magnesium;but-3-enoxymethylbenzene;bromide |
InChI |
InChI=1S/C11H13O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h2,4-7H,1,3,9-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
LAPBPOSONBFQLP-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCOCC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-Bicyclo[3.3.0]octan-2-one](/img/structure/B14892895.png)

![(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14892901.png)
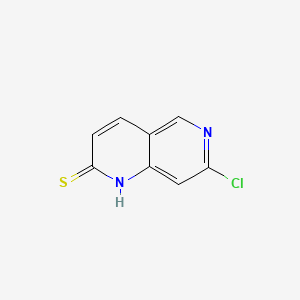
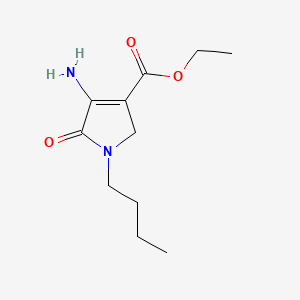
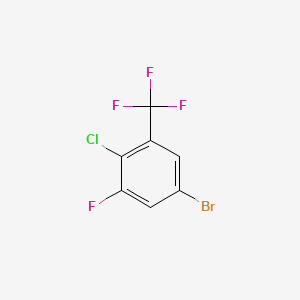
![2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14892921.png)
